molecular formula C13H17NO3 B2874494 3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid CAS No. 1396968-32-3

3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid

Cat. No.: B2874494
CAS No.: 1396968-32-3
M. Wt: 235.283
InChI Key: DGRVECXJCRCMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is also known by its IUPAC name, N-(2-methylbenzoyl)valine . This compound is characterized by its unique structure, which includes a formamido group attached to a butanoic acid backbone, with additional methyl and phenyl substituents.

Scientific Research Applications

3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid typically involves the reaction of valine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Valine+2-methylbenzoyl chloride3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid\text{Valine} + \text{2-methylbenzoyl chloride} \rightarrow \text{this compound} Valine+2-methylbenzoyl chloride→3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the formamido group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-[(2-methylbenzoyl)amino]butanoic Acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both methyl and phenyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

3-methyl-2-[(2-methylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRVECXJCRCMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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